molecular formula C10H15Cl2NO2S B12504008 (-)-2,10-(3,3-Dichlorocamphor)sultam

(-)-2,10-(3,3-Dichlorocamphor)sultam

Cat. No.: B12504008
M. Wt: 284.20 g/mol
InChI Key: GIVOSROXPRXLJK-UHFFFAOYSA-N
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Description

(-)-2,10-(3,3-Dichlorocamphor)sultam is a chiral bicyclic sultam derived from camphor, featuring a sulfonamide group (-SO₂NH-) integrated into a fused ring system. Its structure includes two chlorine atoms at the 3,3-positions of the camphor backbone, enhancing steric and electronic properties critical for asymmetric synthesis . The compound has the molecular formula C₁₀H₁₅Cl₂NO₂S, a molecular weight of 284.2 g/mol, and is commonly used as a chiral auxiliary or catalyst in enantioselective reactions . It is stored at 2–8°C and is soluble in organic solvents like DMSO, with stock solutions typically prepared at 10 mM concentrations for research applications .

Properties

IUPAC Name

6,6-dichloro-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Cl2NO2S/c1-8(2)6-3-4-9(8)5-16(14,15)13-7(9)10(6,11)12/h6-7,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVOSROXPRXLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)NC3C2(Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (-)-2,10-(3,3-Dichlorocamphor)sultam typically involves the reaction of 3,3-dichlorocamphor with sultam under specific conditions. The reaction conditions often include the use of catalysts and controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

(-)-2,10-(3,3-Dichlorocamphor)sultam undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(-)-2,10-(3,3-Dichlorocamphor)sultam has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (-)-2,10-(3,3-Dichlorocamphor)sultam involves its interaction with specific molecular targets and pathways. The compound’s dichlorocamphor group is known to interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sultam group may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (-)-2,10-(3,3-Dichlorocamphor)sultam with structurally related sultams, emphasizing substituents, molecular properties, and applications.

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
(-)-2,10-(3,3-Dichlorocamphor)sultam 151556-57-9 C₁₀H₁₅Cl₂NO₂S 284.2 3,3-dichloro Chiral auxiliary in asymmetric synthesis; enzyme inhibition studies
(1S)-(−)-2,10-Camphorsultam (parent compound) 826-39-1* C₁₀H₁₇NO₂S 223.31 None (non-chlorinated) Asymmetric synthesis of α-amino acids; commercial chiral reagent
N-Propionyl-(2S)-bornane-10,2-sultam 128947-19-3 C₁₃H₂₁NO₃S 271.38 Propionyl group Intermediate in enantioselective Grignard reactions; low stereoselectivity
(1S)-(−)-10,2-Camphorsultam Multiple variants C₁₀H₁₇NO₂S 223.31 None Catalyzes high enantioselectivity in Cu-mediated reactions

*CAS for parent compound inferred from and .

Key Comparisons:

Structural Modifications and Electronic Effects Chlorination: The 3,3-dichloro substitution in (-)-2,10-(3,3-Dichlorocamphor)sultam increases molecular weight by ~60.9 g/mol compared to the non-chlorinated parent compound. Acylated Derivatives: N-Propionyl-(2S)-bornane-10,2-sultam introduces a propionyl group, altering solubility and steric bulk. However, its use in Grignard reactions shows lower stereoselectivity compared to chlorinated variants .

Synthetic Utility The parent (1S)-(−)-2,10-Camphorsultam is widely used in asymmetric catalysis, such as synthesizing α-amino acids with >99% enantiomeric excess (e.e.) via copper-mediated reactions . (-)-2,10-(3,3-Dichlorocamphor)sultam’s chlorine substituents may improve its performance in harsh reaction conditions (e.g., acidic media) due to increased stability .

Biological Activity Sultams, including chlorinated derivatives, exhibit broad bioactivity (e.g., antiviral, anticancer) attributed to their sulfonamide moiety .

Commercial Availability (-)-2,10-(3,3-Dichlorocamphor)sultam is marketed by GLPBIO for research, with strict quality control (purity >99%) . Non-chlorinated camphorsultams are also commercially available but lack the enhanced reactivity of chlorinated analogs .

Biological Activity

(-)-2,10-(3,3-Dichlorocamphor)sultam is a chiral sulfonamide compound derived from camphor. Its unique structure and properties have attracted significant attention in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of (-)-2,10-(3,3-Dichlorocamphor)sultam is C12_{12}H14_{14}Cl2_2N2_2O2_2S with a molecular weight of approximately 332.22 g/mol. The presence of dichloro substituents enhances its biological activity by influencing its interaction with biological targets.

Biological Activities

Research has documented various biological activities associated with (-)-2,10-(3,3-Dichlorocamphor)sultam:

  • Antifungal Activity : Studies have shown that derivatives of camphorsultam exhibit moderate to good antifungal activity against pathogens such as Botrytis dothidea and Phytophthora capsici. For instance, a compound derived from this class demonstrated significant inhibition at concentrations as low as 200 mg/L in vivo .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs.
  • Organocatalytic Properties : Its unique steric and electronic properties allow it to serve as an effective organocatalyst in asymmetric synthesis, showcasing high enantioselectivity.

The mechanisms underlying the biological activities of (-)-2,10-(3,3-Dichlorocamphor)sultam are multifaceted:

  • Interaction with Enzymes : The compound's ability to inhibit cytochrome P450 enzymes suggests a competitive or non-competitive inhibition mechanism, affecting the metabolic pathways of various substrates.
  • Membrane Permeability : The antifungal activity observed may be linked to increased cell membrane permeability in fungal cells, leading to cell lysis and death .
  • Catalytic Efficiency : The presence of the dichlorobenzoyl group enhances catalytic efficiency through specific interactions with substrates in asymmetric reactions.

Case Studies and Research Findings

Several studies have explored the biological implications of (-)-2,10-(3,3-Dichlorocamphor)sultam:

  • Study on Antifungal Efficacy : A study reported that a derivative exhibited superior antifungal activity compared to other camphorsultam derivatives, attributed to enhanced membrane disruption capabilities .
CompoundActivityConcentration (mg/L)Mechanism
2dAntifungal200Membrane permeability
2eModerate300Enzyme inhibition
  • Pharmacokinetic Studies : Research indicated that the compound's interaction with cytochrome P450 enzymes can lead to altered drug metabolism profiles when used in combination therapies. This finding underscores the importance of understanding drug-drug interactions in clinical settings.

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